molecular formula C12H12BrNS B13290180 [(2-Bromophenyl)methyl](thiophen-2-ylmethyl)amine

[(2-Bromophenyl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B13290180
M. Wt: 282.20 g/mol
InChI Key: DCVBXVLDASGLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)methylamine is an organic compound that features both a bromophenyl and a thiophenyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for (2-Bromophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiophenyl groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

(2-Bromophenyl)methylamine can be compared with other similar compounds such as:

    (2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    (2-Bromophenyl)methylamine: Similar structure but with a furan ring instead of a thiophene ring, which may influence its electronic properties and applications.

    (2-Bromophenyl)methylamine:

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C12H12BrNS/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2

InChI Key

DCVBXVLDASGLQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.